molecular formula C7H6BrNO B1505237 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS No. 1174028-20-6

5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Katalognummer: B1505237
CAS-Nummer: 1174028-20-6
Molekulargewicht: 200.03 g/mol
InChI-Schlüssel: YOKBWADWPYRVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a brominated derivative of pyridinecarboxaldehyde, characterized by the presence of a bromo group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • From Pyridine Derivatives: One common synthetic route involves the bromination of 6-methyl-3-pyridinecarboxaldehyde using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

  • From Pyridine Aldehydes: Another approach is the alkylation of 5-bromo-3-pyridinecarboxaldehyde using methylating agents like methyl iodide under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-bromo-6-methyl-3-pyridinecarboxylic acid.

  • Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-6-methyl-3-pyridinecarboxylic acid.

  • Reduction: 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry
5-Bromo-6-methyl-3-pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

  • Oxidation : Converts to 5-Bromo-6-methyl-3-pyridinecarboxylic acid.
  • Reduction : Forms 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.
  • Substitution Reactions : Reacts with nucleophiles to yield various substituted pyridine derivatives.

These reactions highlight its versatility as a synthetic precursor in organic chemistry.

Biological Applications

Enzyme Inhibitors and Drug Discovery
The compound has been investigated for its potential role in drug discovery, particularly as an enzyme inhibitor. Studies have shown that it can bind to specific enzymes, thereby modulating their activity. This property is particularly relevant in the development of pharmaceuticals targeting various diseases .

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, its derivatives have been evaluated for anti-thrombolytic activity and biofilm inhibition, demonstrating potential therapeutic applications against bacterial infections and thrombotic disorders .

Industrial Applications

Agrochemicals and Dyes
In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its ability to participate in chemical reactions that yield colorants makes it valuable for the dye manufacturing industry.

Wirkmechanismus

The mechanism by which 5-Bromo-6-methyl-3-pyridinecarboxaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

  • 6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a bromo group.

  • 5-Bromo-2-methoxypyridine: A pyridine derivative with a bromo group at the 5th position and a methoxy group at the 2nd position.

Uniqueness: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromo and methyl groups on the pyridine ring provides distinct chemical properties compared to other pyridine derivatives.

Biologische Aktivität

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

This compound (CAS 1174028-20-6) is characterized by the following chemical structure:

  • Molecular Formula : C7H6BrN1O
  • Molecular Weight : 200.03 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study examining various thiosemicarbazone derivatives, it was found that this compound exhibited significant cytotoxicity against several human tumor cell lines. The IC50 values ranged from 3.36 to 21.35 μM, indicating a potent antiproliferative effect compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Cell Line IC50 (μM) Selectivity Index (SI)
M143.361.82
HuTu8021.35N/A
MCF7N/AN/A

2. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, which may contribute to its biological activity. In particular, it has been shown to inhibit certain nicotinamidase enzymes in Caenorhabditis elegans, suggesting potential applications in metabolic regulation . The kinetic parameters for enzyme inhibition were determined using a GDH coupled assay, revealing significant interaction with nicotinamide concentrations.

3. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although detailed mechanisms and efficacy need further exploration.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Evaluation : A study reported that this compound showed promising results against human cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Enzyme Interaction Studies : Kinetic studies provided insights into how this compound interacts with metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .
  • Comparative Analysis : A comparative analysis with other pyridine derivatives indicated that this compound possesses superior biological activity, particularly in inhibiting cell proliferation .

Eigenschaften

IUPAC Name

5-bromo-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBWADWPYRVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704398
Record name 5-Bromo-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174028-20-6
Record name 5-Bromo-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (400 mg, 1.597 mmol), tetrakis(triphenylphosphine)palladium (0) (185 mg, 0.160 mmol), and K2CO3 (331 mg, 2.395 mmol) in dioxane (5 ml), trimethylboroxin (0.446 ml, 3.19 mmol) was added under argon. The reaction mixture was heated at 110° C. for 5 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 176 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 5 g spherical silica gel cartridge, and mixtures of hexane and DCM as eluent afforded 76 mg of desired compound and 84 mg of methyl 6-chloro-5-methyl-3-pyridinecarboxylate as by-product.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
0.446 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
185 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-6-methyl-3-pyridinyl)methanol (56 mg, 0.277 mmol) in DCM (2 ml), MnO2 (193 mg, 2.217 mmol) was added. After stirring overnight, an excess of MnO2 (120 mg, 1.386 mmol) was added and then the mixture was stirred for 3 h more. The reaction mixture was filtrated and evaporated to afford 30 mg of title compound pure enough to be used in the next step.
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
193 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of methyl 5-bromo-6-iodo-3-pyridinecarboxylate (232 mg, 0.679 mmol), tetrakis(triphenylphosphine)palladium (0) (39.2 mg, 0.034 mmol), and K2CO3 (281 mg, 2.036 mmol) in dioxane (5 ml), trimethylboroxin (0.095 ml, 0.679 mmol) was added under N2. The reaction mixture was heated at 110° C. and more tetrakis(triphenylphosphine)palladium (0) was added in several portions until starting material was not detected by HPLC. The reaction mixture was diluted with water and extracted three times with EtOAc. The combined organic phases were washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude of reaction was purified by flash chromatography using Flashmaster II, a 5 g silica gel cartridge, and mixtures of hexane and EtOAc to afford the title compound (75 mg, 48%) as a yellow solid.
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
0.095 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
39.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Reactant of Route 3
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-methyl-3-pyridinecarboxaldehyde
Reactant of Route 6
5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.